(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile
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Overview
Description
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile is a complex organic compound characterized by the presence of a thiazole ring, dichlorophenyl group, and nitroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and nitroanilino groups through substitution reactions. The final step involves the formation of the enenitrile moiety under specific reaction conditions, such as the use of strong bases and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitroanilino group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazole and nitroanilino groups.
Thiazole derivatives: Compounds with a thiazole ring but different substituents.
Nitroaniline derivatives: Compounds with a nitroanilino group but different core structures.
Uniqueness
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4O2S/c19-15-6-1-11(7-16(15)20)17-10-27-18(23-17)12(8-21)9-22-13-2-4-14(5-3-13)24(25)26/h1-7,9-10,22H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMMVHNPEIQOCA-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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